molecular formula C30H25N5O2S B3000005 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393873-83-1

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B3000005
CAS No.: 393873-83-1
M. Wt: 519.62
InChI Key: XJCFKRAMNZHMLS-UHFFFAOYSA-N
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Description

Indolin-2-one and 1,2,4-triazole are common motifs in medicinal chemistry, found in a variety of bioactive molecules. They have been incorporated into compounds designed as acetylcholine esterase (AChE) inhibitors and as potent inhibitors against drug-resistant bacteria .


Synthesis Analysis

While the specific synthesis of your compound is not available, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety have been synthesized . The compounds were initially designed as AChE inhibitors based on the structural feature of donepezil .

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • A study by Baytas et al. (2012) synthesizes derivatives of 1,2,4-triazole, showing antioxidant effects, including scavenging of DPPH and superoxide radicals, and inhibiting lipid peroxidation. These compounds also demonstrated antimicrobial properties (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Cancer Cell Migration and Growth Inhibition

  • Šermukšnytė et al. (2022) investigated 1,2,4-triazole derivatives for their cytotoxic effects on human melanoma, breast cancer, and pancreatic carcinoma cell lines. These compounds showed selectivity towards cancer cells, with certain derivatives exhibiting notable anticancer potential (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Synthesis and Characterization for Potential Therapeutics

  • Modi et al. (2011) describe the synthesis of spiro compounds containing 1,2,4-triazole and isatin, characterizing them through various spectral techniques. These compounds were evaluated for their antimicrobial activity, demonstrating potential as therapeutic agents (Modi, Jani, & Patel, 2011).

Antibacterial Activity

  • Orsu et al. (2015) synthesized novel indolin-2-one derivatives with 1,2,3-triazole moieties and evaluated their antibacterial activity. Certain compounds exhibited significant antibacterial activity compared to standard drugs (Orsu, Narsimha, & Reddy, 2015).

Antimicrobial Activities of Novel Compounds

  • Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, including Schiff and Mannich bases. The antimicrobial activities of these compounds were screened, showing good to moderate activity against various microorganisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O2S/c36-28(34-18-17-22-10-5-7-16-26(22)34)20-38-30-33-32-27(35(30)23-12-2-1-3-13-23)19-31-29(37)25-15-8-11-21-9-4-6-14-24(21)25/h1-16H,17-20H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCFKRAMNZHMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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